

2-Bromobenzoic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

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Compound of Interest

Compound Name: 2-Bromobenzoic acid

Cat. No.: B048017

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Abstract: This technical guide provides an in-depth examination of **2-Bromobenzoic acid**, a cornerstone building block in contemporary organic synthesis and pharmaceutical research. We will dissect its fundamental physicochemical properties, explore its nuanced reactivity through key synthetic transformations, and illuminate its applications with detailed, field-proven experimental protocols and mechanistic insights. This document is tailored for researchers, scientists, and drug development professionals who require a robust, practical understanding of this versatile chemical entity.

Introduction: The Strategic Value of Ortho-Halogenated Benzoic Acids

2-Bromobenzoic acid is an archetypal ortho-substituted aromatic compound, possessing both a carboxylic acid and a bromine atom in a 1,2-relationship on a benzene ring.^[1] This specific arrangement imparts a unique and highly valuable reactivity profile. The electron-withdrawing nature of the carboxyl group, combined with the steric influence and synthetic versatility of the bromine atom, makes it a powerful precursor for a diverse range of complex molecular architectures.^[2] Its role as a common building block for nitrogen heterocycles and other pharmacologically relevant scaffolds underscores its importance in medicinal chemistry.^[3] This guide serves as a practical manual, offering the necessary data and protocols to effectively harness the synthetic potential of **2-Bromobenzoic acid**.

Physicochemical & Spectroscopic Profile

A comprehensive understanding of a reagent's physical and analytical characteristics is the bedrock of successful and reproducible synthesis.

Core Physical Properties

The physical data of **2-Bromobenzoic acid** are crucial for selecting appropriate solvents, predicting reaction conditions, and ensuring safe handling.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₅ BrO ₂	[4][5][6]
Molecular Weight	201.02 g/mol	[5][6][7][8]
Appearance	White to off-white or beige crystalline powder	[2][7]
Melting Point	147-150 °C	[3][4][9]
Density	~1.93 g/cm ³	[5]
Solubility	Soluble in ethanol, ether, acetone, and hot water; slightly soluble in cold water.	[2][4]
pKa	2.84	

Spectroscopic Signature

Spectroscopic data are indispensable for identity confirmation and purity assessment.

- ¹H NMR (Methanol-d₄, 400 MHz): δ 7.70-7.67 (m, 1H), 7.58 (d, J = 8.0 Hz, 1H), 7.33-7.25 (m, 2H).[10]
- ¹³C NMR (Methanol-d₄, 100 MHz): δ 169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0.[10]
- Infrared (IR): Key stretches include a broad O-H band for the carboxylic acid, a sharp C=O stretch around 1700 cm⁻¹, and a C-Br stretch.[10]

- Mass Spectrometry (EI): The mass spectrum prominently features the isotopic pattern of bromine ($^{79}\text{Br}/^{81}\text{Br}$), with characteristic molecular ion peaks at m/z 200 and 202.[\[6\]](#)[\[11\]](#)[\[12\]](#)

Chemical Reactivity and Synthetic Transformations

The synthetic utility of **2-Bromobenzoic acid** stems from the distinct and complementary reactivity of its two functional groups. This allows for sequential or orthogonal chemical modifications.

Chemistry of the Carboxylic Acid Group

The carboxyl moiety undergoes a range of classical transformations, often employed to protect the group or to build more complex structures like amides and esters.

- Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) provides the corresponding ester, a common protecting group strategy that also enhances solubility in organic solvents.
- Amide Formation: Conversion to a more reactive acyl chloride using thionyl chloride (SOCl_2) or oxalyl chloride, followed by reaction with a primary or secondary amine, is a highly efficient method for constructing amide bonds.
- Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH_4) can reduce the carboxylic acid to the corresponding primary alcohol, 2-bromobenzyl alcohol.

Chemistry of the Aryl Bromide: A Gateway to C-C and C-N Bond Formation

The carbon-bromine bond is the primary locus for building molecular complexity, most notably via transition-metal-catalyzed cross-coupling reactions.

This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds. It allows for the coupling of **2-Bromobenzoic acid** with a wide variety of aryl or vinyl boronic acids.

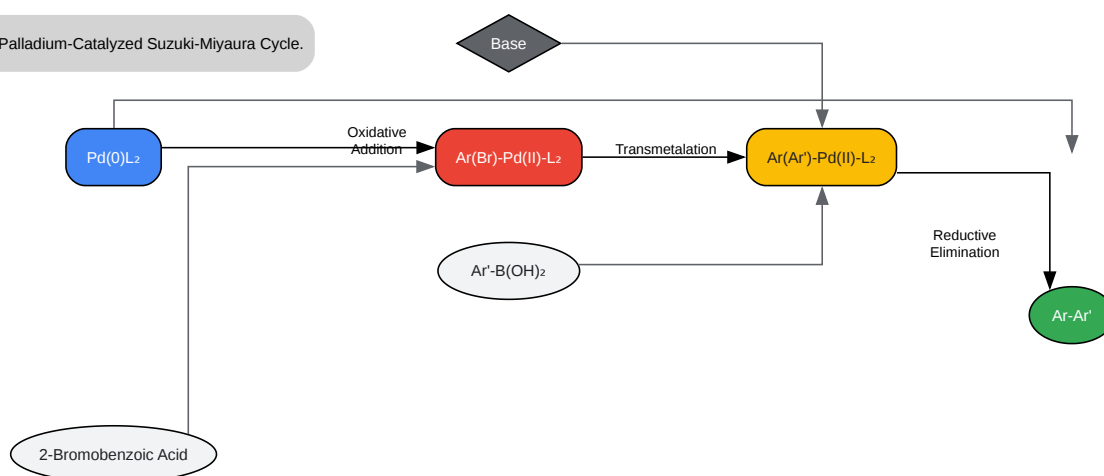
Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid

- Setup: In an oven-dried Schlenk flask, combine **2-Bromobenzoic acid** (1.0 eq), an arylboronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K_2CO_3 , 3.0 eq).
- Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) ($Pd(PPh_3)_4$, 2-5 mol%).
- Solvent & Degassing: Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water. Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.
- Reaction: Heat the mixture to reflux (e.g., 85-95 °C) under an inert atmosphere. Monitor the reaction progress using TLC or LC-MS.
- Workup: After completion, cool the reaction to room temperature. Dilute with water and acidify with 1M HCl until the product precipitates.
- Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure biaryl product.

Causality Behind Experimental Choices:

- Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species. An inert atmosphere is critical to preserve catalytic activity.
- Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid, forming a more nucleophilic boronate species that facilitates the transfer of the organic group from boron to the palladium center.
- Solvent System: A multiphasic system is often optimal. The organic solvent (e.g., Toluene) solubilizes the organic starting materials and the catalyst, while the aqueous phase dissolves the inorganic base, creating a large interfacial area for the reaction to occur efficiently.

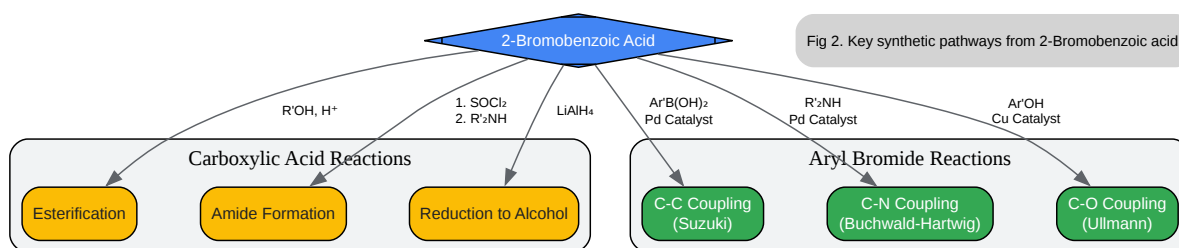
Fig 1. The Palladium-Catalyzed Suzuki-Miyaura Cycle.



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Caption: Fig 1. The Palladium-Catalyzed Suzuki-Miyaura Cycle.

- Buchwald-Hartwig Amination: A palladium-catalyzed C-N cross-coupling reaction that allows for the synthesis of N-aryl anthranilic acid derivatives, which are prevalent motifs in medicinal chemistry.
- Ullmann Condensation: A classical copper-catalyzed coupling reaction, useful for forming biaryl ethers by reacting **2-Bromobenzoic acid** with phenols.[13] While often requiring harsher conditions than palladium-based methods, it remains a valuable tool for specific substrates.



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Caption: Fig 2. Key synthetic pathways from **2-Bromobenzoic acid**.

Applications in Drug Discovery and Materials Science

The synthetic flexibility of **2-Bromobenzoic acid** makes it a valuable intermediate in several high-value applications.

- **Pharmaceuticals:** It is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs). Derivatives of benzoic acid are explored for various biological activities, including as anti-inflammatory and anti-cancer agents.[14][15]
- **Agrochemicals:** The scaffold is utilized in the creation of modern herbicides and pesticides, where the specific substitution pattern can tune biological activity and selectivity.[2][14]
- **Materials Science:** Its derivatives are used in the development of specialized polymers and resins, contributing features like thermal stability and chemical resistance.[2]

Safety and Handling

2-Bromobenzoic acid is classified as a hazardous substance. It is harmful if swallowed and causes skin, eye, and respiratory irritation.[4][16][17]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles conforming to EN166, and a lab coat.[16][18]
- Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18][19] Avoid the formation of dust and aerosols.[16][20] Wash hands thoroughly after handling.[17]
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible substances like strong oxidizing agents.[17][18]

Conclusion

2-Bromobenzoic acid is far more than a simple substituted aromatic. It is a strategic platform chemical whose orthogonal functionalities—the carboxylic acid and the aryl bromide—provide chemists with a reliable and versatile toolkit for molecular construction. A thorough grasp of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for leveraging its full potential in the rapid and efficient synthesis of novel compounds for medicine, agriculture, and materials science.

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- To cite this document: BenchChem. [2-Bromobenzoic Acid: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048017#2-bromobenzoic-acid-physical-and-chemical-properties]

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